

Bromoform-d (CDBr₃): A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: Bromoform-d

CAS No.: 2909-52-6

Cat. No.: B1266658

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Introduction: Beyond a Solvent—The Role of Bromoform-d in Modern Research

Bromoform-d (Deuterotribromomethane, CDBr₃) is the deuterated isotopologue of bromoform, a dense, colorless liquid belonging to the trihalomethane family.[1][2] While its protonated counterpart, CHBr₃, has found applications ranging from a laboratory reagent for mineral separation to a promising inhibitor of methanogenesis in ruminants, the strategic substitution of protium (¹H) with deuterium (²H or D) imbues **bromoform-d** with unique physicochemical properties that are highly valuable to researchers, scientists, and drug development professionals.[1][3]

The primary utility of deuterated solvents is rooted in Nuclear Magnetic Resonance (NMR) spectroscopy, where their use is essential for minimizing solvent-proton signals that would otherwise overwhelm the analyte's spectrum.[4] However, the utility of **bromoform-d** extends beyond this passive role. The presence of the deuterium atom offers a powerful tool for isotopic labeling, enabling advanced mechanistic studies and quantitative analysis in complex biological and environmental systems.

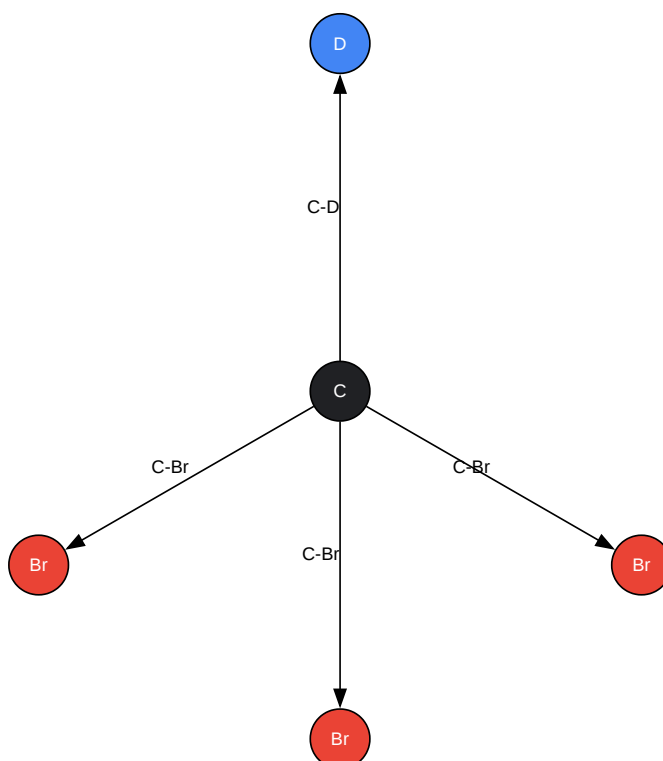
This guide provides an in-depth technical overview of **bromoform-d**, from its fundamental structure and synthesis to its spectroscopic characterization and advanced applications. It is designed to equip researchers with the expert insights and validated protocols necessary to leverage this compound to its full potential.

PART 1: Physicochemical Properties and Molecular Structure

The physical properties of **bromoform-d** are nearly identical to those of standard bromoform, with the principal difference being its slightly higher molecular weight and density due to the replacement of a hydrogen atom (1.008 amu) with a deuterium atom (2.014 amu).

Molecular Structure of Bromoform-d

The **bromoform-d** molecule adopts a tetrahedral geometry with C_{3v} symmetry, analogous to other haloforms.



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Caption: Tetrahedral structure of **bromoform-d** (CDBr₃).

Quantitative Data: Physicochemical Properties

The following table summarizes the key properties of **bromoform-d**. Data for the protonated analogue (CHBr_3) is used where direct data for CDBr_3 is unavailable, as the differences are minimal.

Property	Value	Source(s)
Chemical Formula	CDBr_3	[2]
Molecular Weight	253.74 g/mol	
CAS Number	2909-52-6	[2]
Appearance	Colorless to pale yellow liquid	
Density	$\sim 2.90 \text{ g/cm}^3$ at 25 °C	[1]
Boiling Point	149-150 °C	[1]
Melting Point	8.3 °C	
Refractive Index (n^{20}_D)	1.595 - 1.596	[1]
Solubility in Water	Slightly soluble ($\sim 3.2 \text{ g/L}$)	[1]
Miscibility	Miscible with alcohol, ether, acetone, benzene	[1]

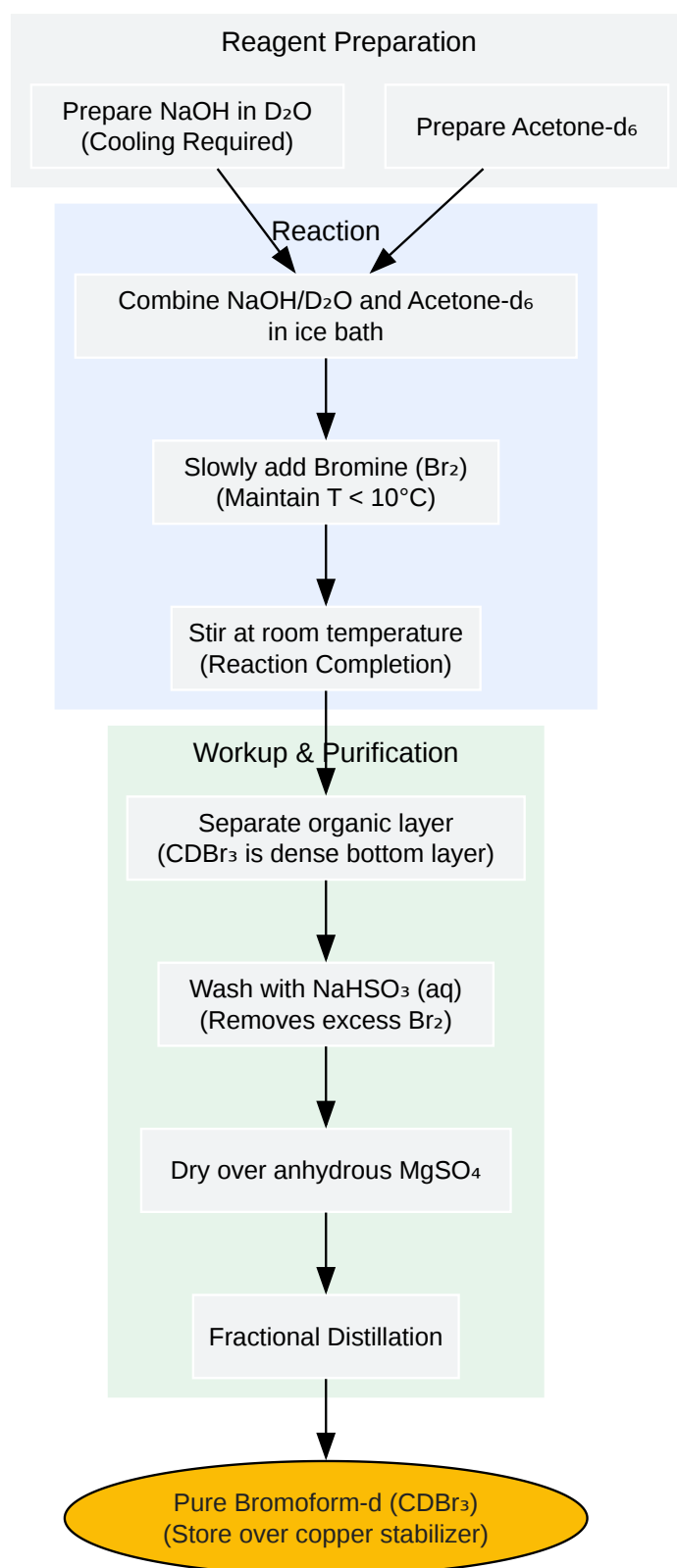
PART 2: Synthesis of Bromoform-d

Expertise & Experience: The Rationale for the Haloform Reaction

The most direct and reliable method for synthesizing **bromoform-d** is an adaptation of the classic haloform reaction. This pathway is chosen for its efficiency and the commercial availability of deuterated starting materials. The core of the reaction involves the exhaustive base-catalyzed α -halogenation of a methyl ketone, followed by cleavage of the resulting trihalomethyl group. To introduce the deuterium atom, we must start with a deuterated precursor.

The logical and cost-effective approach is to use deuterated acetone (acetone-d₆) as the substrate and perform the reaction in deuterium oxide (D₂O) to prevent any undesired H/D exchange that would lower the final isotopic purity.

Workflow for Bromoform-d Synthesis



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Caption: Synthetic workflow for **bromoform-d** via the haloform reaction.

Experimental Protocol: Synthesis of Bromoform-d

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- **Prepare the Deuterated Base:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (NaOH) pellets in deuterium oxide (D₂O) in an ice-water bath. Causality: This is an exothermic process; cooling is essential to prevent boiling and ensure safety.
- **Add Deuterated Ketone:** Once the base solution has cooled, add acetone-d₆ (CD₃COCD₃) to the flask while maintaining the temperature below 10 °C.
- **Addition of Bromine:** Slowly add liquid bromine (Br₂) dropwise from the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C. The characteristic red-brown color of bromine should fade as it is consumed. Causality: The haloform reaction is highly exothermic. Slow, controlled addition prevents a runaway reaction and minimizes side-product formation.
- **Reaction Completion:** After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete.
- **Initial Separation:** Transfer the reaction mixture to a separatory funnel. The dense, immiscible **bromoform-d** will form the lower organic layer. Separate and collect this layer.
- **Quenching and Washing:** Wash the collected organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any remaining bromine. Subsequently, wash with brine and then deionized water.
- **Drying:** Dry the crude **bromoform-d** over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
- **Purification:** Purify the product via fractional distillation. Collect the fraction boiling at approximately 149-150 °C.

- **Stabilization and Storage:** Add a small piece of copper foil or silver wire to the purified product to act as a stabilizer, scavenging any free radicals formed upon exposure to light or air. Store in an amber glass bottle in a cool, dark place.

PART 3: Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity, purity, and isotopic enrichment of the synthesized **bromoform-d**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most common application for **bromoform-d**, where it serves as the solvent. However, NMR is also the primary tool for characterizing the molecule itself.

- **^1H NMR Spectroscopy:** In a highly enriched sample of **bromoform-d** (>99.5 atom % D), the ^1H NMR spectrum should be devoid of major signals. A small residual singlet will be present from the remaining protic isotopologue, CHBr_3 . This peak is expected to appear at approximately δ 6.82 ppm. Its integration relative to a known internal standard can be used to determine the level of isotopic enrichment.
- **^{13}C NMR Spectroscopy:** The proton-decoupled ^{13}C NMR spectrum of **bromoform-d** provides definitive structural confirmation.
 - **Chemical Shift:** The carbon atom in bromoform (CHBr_3) resonates at approximately δ 12.1 ppm (in CDCl_3). The chemical shift for CDBr_3 is expected to be nearly identical. This significant upfield shift compared to chloroform (δ 77.2 ppm in CDCl_3) is due to the "heavy atom effect" of the three bromine atoms.[4]
 - **Multiplicity:** Due to coupling with the spin-1 deuterium nucleus, the carbon signal will appear as a 1:1:1 triplet. This is a key signature of a single deuterium atom attached to a carbon.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for confirming the molecular weight and revealing the fragmentation pattern, which serves as a molecular fingerprint.

Trustworthiness: Interpreting the Isotopic Pattern Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.5%), in nearly a 1:1 natural abundance. Any fragment containing n bromine atoms will therefore appear as a cluster of peaks (M , $M+2$, $M+4$, ... $M+2n$) with a characteristic intensity ratio. For three bromine atoms, this results in a distinctive 1:3:3:1 intensity pattern for the $[\text{CDBr}_3]^+$ molecular ion cluster.

Predicted Fragmentation Pattern for **Bromoform-d** The fragmentation is driven by the cleavage of the weakest bonds, primarily the C-Br bond. The predicted major fragments for CDBr_3 are detailed below, based on the known spectrum of CHBr_3 .

m/z (Ion Cluster)	Ion Formula	Description	Expected Ratio
251/253/255/257	$[\text{CDBr}_3]^+$	Molecular Ion	~1:3:3:1
172/174/176	$[\text{CDBr}_2]^+$	Base Peak. Loss of one Br^\cdot radical.	~1:2:1
92/94	$[\text{CDBr}]^+$	Loss of two Br^\cdot radicals.	~1:1
79/81	$[\text{Br}]^+$	Bromine ion.	~1:1

PART 4: Applications in Research and Drug Development

Primary Application: High-Performance NMR Solvent

Bromoform-d's high density and ability to dissolve a moderate range of organic compounds make it a useful, albeit specialized, NMR solvent. Its key advantage is for analytes that may have poor solubility in more common solvents like chloroform-d or DMSO-d₆.

Advanced Application: Internal Standard for Quantitative Analysis

Bromoform is an environmental contaminant formed during water disinfection and is also produced naturally by marine algae.^[1] In environmental monitoring or biological studies of seaweed, accurate quantification of bromoform is crucial.^[3] **Bromoform-d** serves as an ideal

internal standard for these analyses, particularly for methods employing Gas Chromatography-Mass Spectrometry (GC-MS).

Self-Validating System: Why **Bromoform-d** is an Ideal Standard An internal standard must behave chemically and physically like the analyte but be distinguishable by the detector.

Bromoform-d is perfect because:

- Co-elution: It has nearly identical chromatographic retention times to CHBr_3 .
- Similar Extraction Efficiency: It will have the same recovery as the analyte during sample preparation.
- Mass Distinction: It is easily distinguished by its mass-to-charge ratio (M+1) in the mass spectrometer, allowing for precise and accurate quantification without interfering with the analyte's signal.

Protocol: Quantification of Bromoform in Seaweed using CDBr_3

- Sample Preparation: Homogenize a known mass of freeze-dried seaweed sample.
- Spiking: Add a precise, known amount of a standard solution of **bromoform-d** (in methanol, for example) to the homogenized sample.
- Extraction: Perform a solvent extraction using a suitable organic solvent like hexane or methylene chloride.
- Analysis by GC-MS: Inject the extract into a GC-MS system operating in Selected Ion Monitoring (SIM) mode.
- Quantification: Monitor the m/z for the base peak of bromoform (e.g., m/z 171/173 for $[\text{CHBr}_2]^+$) and the base peak of **bromoform-d** (m/z 172/174 for $[\text{CDBr}_2]^+$). The concentration of bromoform in the original sample is calculated from the ratio of the peak areas and the known concentration of the added internal standard.

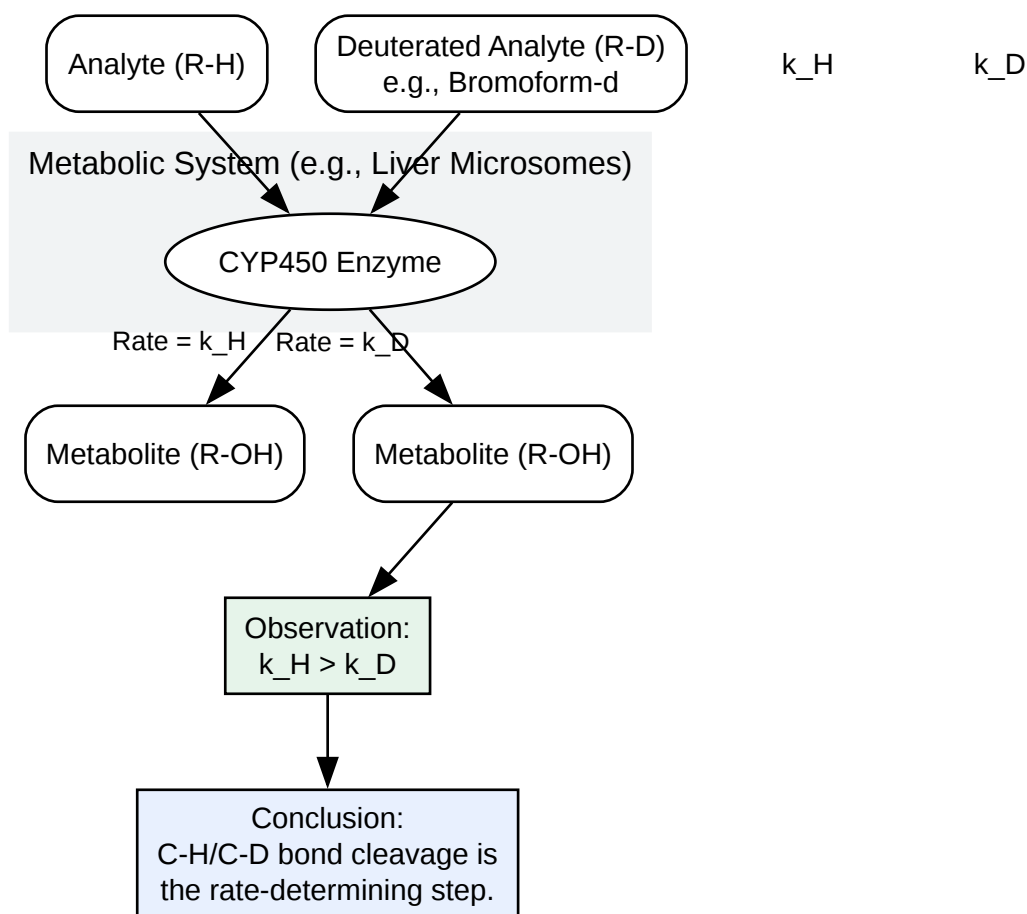
Mechanistic and Tracer Studies: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly impact the rate of reactions that involve the cleavage of that C-H/C-D bond. This is known as the Deuterium Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, meaning it requires more energy to break.

This principle makes **bromoform-d** a valuable tool for:

- **Elucidating Reaction Mechanisms:** If the deuteration of a molecule at a specific site slows down its metabolic transformation, it provides strong evidence that C-H bond cleavage at that site is the rate-determining step of the metabolic pathway.
- **Drug Development:** Strategically deuterating a drug candidate at a site of rapid metabolic oxidation can slow its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and bioavailability).
- **Environmental Fate Studies:** **Bromoform-d** can be used as a tracer to study the degradation pathways and transport of bromoform in the environment. By analyzing the isotopic composition of degradation products, scientists can distinguish the fate of the released tracer from the background of naturally occurring bromoform.

Conceptual Workflow: Using KIE to Probe Metabolism



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Caption: Conceptual use of deuteriation to study reaction mechanisms.

PART 5: Safety, Handling, and Storage

Bromoform-d should be handled with the same precautions as bromoform. It is classified as acutely toxic if inhaled, harmful if swallowed, and causes skin and serious eye irritation.

- **Handling:** Always work in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed, amber glass container in a cool, well-ventilated, and dark area. Keep away from heat, open flames, and incompatible materials such as strong bases or reactive metals.[4]

- **Stability:** Bromoform can decompose upon exposure to light and air to form phosgene and hydrogen bromide. Commercial preparations are often stabilized with copper or silver foil to scavenge radicals.
- **Disposal:** Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

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